molecular formula C36H52O9 B14670406 4-Methylcyclohexanonhelveticosid CAS No. 40279-46-7

4-Methylcyclohexanonhelveticosid

Cat. No.: B14670406
CAS No.: 40279-46-7
M. Wt: 628.8 g/mol
InChI Key: LZGDYJHUXQMIQY-KXEPKUHUSA-N
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Description

4-Methylcyclohexanonhelveticosid: is a synthetic organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a methyl group attached to the cyclohexane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexanonhelveticosid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to form an amine, and subsequent bromination . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of high-pressure and high-temperature conditions, along with specialized catalysts, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohexanonhelveticosid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methylcyclohexanonhelveticosid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methylcyclohexanonhelveticosid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular processes and biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .

Comparison with Similar Compounds

    Cyclohexanone: A simple cyclic ketone with similar structural features.

    Methylcyclohexane: A related compound with a methyl group attached to the cyclohexane ring.

    Cyclohexanol: An alcohol derivative of cyclohexane.

Uniqueness: 4-Methylcyclohexanonhelveticosid is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

40279-46-7

Molecular Formula

C36H52O9

Molecular Weight

628.8 g/mol

IUPAC Name

(3S,5S,10S,13R,14S,17R)-3-[(3aR,6R)-4,4'-dimethylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C36H52O9/c1-21-4-13-35(14-5-21)44-28-17-30(42-22(2)31(28)45-35)43-24-6-11-33(20-37)26-7-10-32(3)25(23-16-29(38)41-19-23)9-15-36(32,40)27(26)8-12-34(33,39)18-24/h16,20-22,24-28,30-31,39-40H,4-15,17-19H2,1-3H3/t21?,22?,24-,25+,26?,27?,28?,30-,31+,32+,33-,34-,35?,36-/m0/s1

InChI Key

LZGDYJHUXQMIQY-KXEPKUHUSA-N

Isomeric SMILES

CC1CCC2(CC1)O[C@@H]3C(O[C@H](CC3O2)O[C@H]4CC[C@@]5(C6CC[C@@]7([C@H](CC[C@@]7(C6CC[C@@]5(C4)O)O)C8=CC(=O)OC8)C)C=O)C

Canonical SMILES

CC1CCC2(CC1)OC3CC(OC(C3O2)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5(C4)O)O)C8=CC(=O)OC8)C)C=O

Origin of Product

United States

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